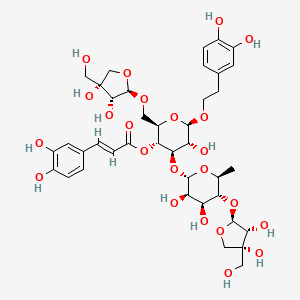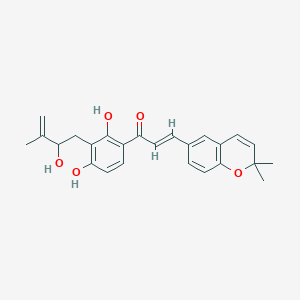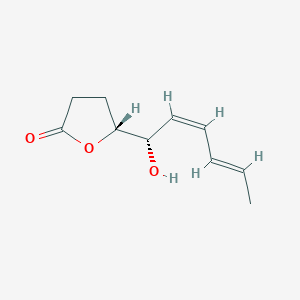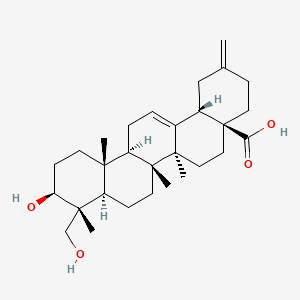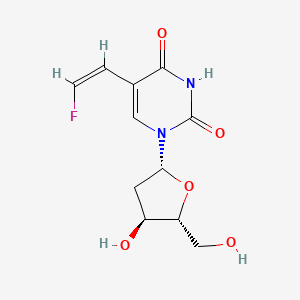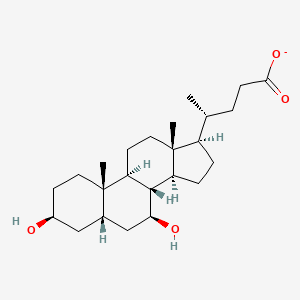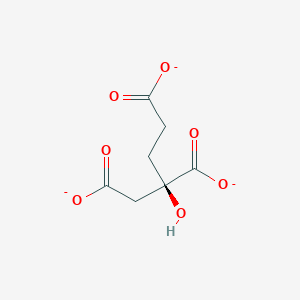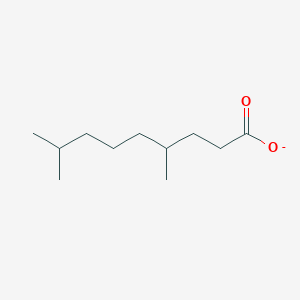
4-Chloro-N-methylaniline hydrochloride
説明
Synthesis Analysis
The synthesis of 4-Chloro-N-methylaniline and its derivatives involves complex biochemical processes and chemical reactions. One study detailed the macromolecular binding and metabolism of 4-chloro-2-methylaniline, a related compound, highlighting enzymatic activity leading to irreversible binding to macromolecules in rat liver and identifying two soluble products through mass spectral analysis and chemical synthesis (Hill, Shih, & Struck, 1979). Another research focused on the hydrochlorination of 4,4'-methylenedianiline to produce its dihydrochloride variant, an important precursor in polyurethane manufacture, emphasizing the reaction’s significance in industrial chemistry (Gibson et al., 2010).
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-methylaniline and related compounds has been extensively studied. Investigations into the vibrational spectra and molecular structure of 2-chloro-4-methylaniline, for example, have provided insights into its structural and spectroscopic data, using various computational methods to compare experimental and theoretical values (Karabacak, Karagöz, & Kurt, 2009).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloro-N-methylaniline hydrochloride are key to understanding its reactivity and potential applications. Studies on N-substituted derivatives of polyaniline have demonstrated how modifications to the polyaniline structure, through processes such as oxidative polymerization, affect its properties and applications (Manohar et al., 1989).
Physical Properties Analysis
The physical properties of 4-Chloro-N-methylaniline hydrochloride, such as solubility, melting point, and crystalline structure, are critical for its handling and use in various chemical processes. Detailed studies on related compounds, like the investigation of hydrochlorination reactions and their impact on solubility and melting temperatures, provide valuable insights into these properties (Gibson et al., 2010).
科学的研究の応用
Antioxidant Activity
4-Chloro-N-methylaniline hydrochloride has been studied for its role in the synthesis of novel compounds with significant antioxidant activities. These synthesized compounds show promising results in scavenging oxidative stress conditions, indicating their potential in medical and biochemical applications (Topçu et al., 2021).
Spectroscopic Studies
This chemical has been a subject of vibrational spectroscopy studies. Research in this area involves the investigation of its fundamental modes of vibrational frequencies, which are crucial for understanding its molecular interactions and properties. Such studies are fundamental in materials science and chemistry (Ramalingam & Periandy, 2011).
Environmental Monitoring
In the environmental science field, 4-Chloro-N-methylaniline hydrochloride is used in developing sensors for monitoring environmental contaminants. Specifically, it's utilized in electrochemical sensors for detecting herbicides and their metabolites in natural waters, aiding in environmental protection and pollution control (Rahemi et al., 2015).
Synthetic Chemistry
This compound is also important in synthetic chemistry. It has been used in the synthesis of various chemical structures, such as indoles, which are significant in pharmaceutical research. The methodologies and pathways developed through these syntheses contribute to the broader field of organic chemistry (Gazvoda et al., 2018).
Analytical Method Development
There is research focused on developing analytical methods to detect and quantify 4-Chloro-N-methylaniline hydrochloride and its related compounds in various samples. This is crucial in food safety, environmental monitoring, and forensic science, ensuring accurate detection of chemicals in diverse contexts (Sun Ling-hui, 2012).
Safety And Hazards
The safety information for 4-Chloro-N-methylaniline hydrochloride indicates that it is a hazardous substance . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
4-chloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZPHXLDIMSTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604372 | |
| Record name | 4-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-methylaniline hydrochloride | |
CAS RN |
30953-65-2 | |
| Record name | 4-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4aS,4bR,8aS,9R,10aR)-2-(3-hydroxy-4-methylphenyl)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259477.png)
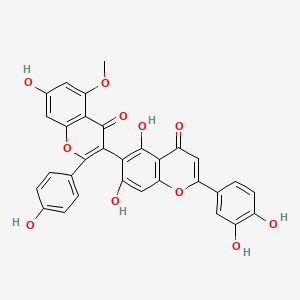
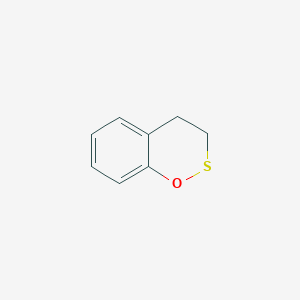
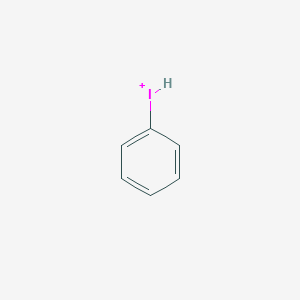
![4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)

